4-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfonyl]-7-(thiophen-2-yl)-1lambda6,4-thiazepane-1,1-dione
Description
Properties
IUPAC Name |
6-[(1,1-dioxo-7-thiophen-2-yl-1,4-thiazepan-4-yl)sulfonyl]-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5S3/c21-18-6-3-13-12-14(4-5-15(13)19-18)28(24,25)20-8-7-17(16-2-1-10-26-16)27(22,23)11-9-20/h1-2,4-5,10,12,17H,3,6-9,11H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPOXAWYXIXEPAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CS2)S(=O)(=O)C3=CC4=C(C=C3)NC(=O)CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfonyl]-7-(thiophen-2-yl)-1lambda6,4-thiazepane-1,1-dione typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Quinoline Derivative: This can be achieved through a Pfitzinger reaction, where isatin reacts with an appropriate ketone in the presence of a base.
Introduction of the Sulfonyl Group: This step involves the sulfonylation of the quinoline derivative using a sulfonyl chloride in the presence of a base such as pyridine.
Formation of the Thiazepane Ring: The final step involves the cyclization of the intermediate with a thiophene derivative under acidic conditions to form the thiazepane ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of alternative solvents to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfonyl]-7-(thiophen-2-yl)-1lambda6,4-thiazepane-1,1-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines.
Scientific Research Applications
Biological Activities
Antimicrobial Properties
Research indicates that compounds with a similar structure exhibit significant antimicrobial activity. For instance, derivatives containing thiophene and thiazepane rings have shown effectiveness against various bacterial strains, including resistant strains of Escherichia coli and Staphylococcus aureus . The presence of electron-withdrawing groups enhances this activity by increasing the compounds' affinity for bacterial targets.
Anticancer Activity
Compounds derived from tetrahydroquinoline structures have been investigated for their anticancer properties. For example, certain derivatives have demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and Panc-1 (pancreatic cancer) cells. These studies suggest that modifications in the compound's structure can lead to enhanced antiproliferative effects .
Therapeutic Applications
Drug Development
The compound's potential as a lead compound in drug development is significant due to its multifaceted biological activities. Its sulfonyl group may improve solubility and bioavailability, making it an attractive candidate for further modification and optimization in drug design .
Neuroprotective Effects
Some studies have indicated that related compounds exhibit neuroprotective effects, which could be beneficial in treating neurodegenerative diseases. The ability to cross the blood-brain barrier is a critical factor in developing therapies for conditions such as Alzheimer's disease .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the thiophene and thiazepane moieties can significantly alter biological activity:
| Modification | Effect on Activity |
|---|---|
| Electron-withdrawing groups | Increase antimicrobial potency |
| Alkyl substitutions on thiophene | Enhance anticancer activity |
| Variations in sulfonyl group | Improve solubility and bioavailability |
Antimicrobial Activity Study
A study evaluated the antimicrobial efficacy of various thiazepane derivatives against resistant bacterial strains. The compound demonstrated an IC50 value of 0.91 µM against E. coli, indicating strong antibacterial properties .
Anticancer Efficacy Assessment
In vitro studies assessed the cytotoxicity of tetrahydroquinoline derivatives on MCF-7 cell lines. Compound modifications led to IC50 values as low as 1.2 µM, suggesting potential for therapeutic use in breast cancer treatment .
Mechanism of Action
The mechanism of action of 4-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfonyl]-7-(thiophen-2-yl)-1lambda6,4-thiazepane-1,1-dione involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in enzymes, potentially inhibiting their activity. The thiazepane ring can interact with hydrophobic pockets in proteins, enhancing binding affinity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness lies in its combination of a sulfonyl-tetrahydroquinolinone scaffold and a thiophene-substituted thiazepane-dione system. Below is a comparative analysis with analogs:
Substituent Modifications: Sulfonyl vs. Amino Groups
- 4-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)amino]-1λ⁶-thiane-1,1-dione (CAS 1157388-84-5): This analog () replaces the sulfonyl group with an amino linker and features a 6-membered thiane ring instead of a 7-membered thiazepane. The thiane ring’s smaller size may confer higher ring strain but less conformational flexibility than the thiazepane system .
| Feature | Target Compound | CAS 1157388-84-5 |
|---|---|---|
| Linking Group | Sulfonyl (-SO₂-) | Amino (-NH-) |
| Ring System | 7-membered thiazepane-1,1-dione | 6-membered thiane-1,1-dione |
| Aromatic Substituent | Thiophene | None |
Ring Size and Functional Group Impact
- Thiazepane vs. The thiophene substitution introduces π-π stacking capabilities, absent in CAS 1157388-84-5, which could improve interactions with hydrophobic enzyme pockets.
1,1-Dione Groups :
Both compounds feature 1,1-dione moieties, which increase electrophilicity and may participate in hydrogen bonding. However, the thiazepane’s larger ring could distribute electron density differently, altering reactivity compared to the thiane system.
Crystallographic and Computational Insights
While experimental data on the target compound is sparse, crystallographic software like SHELX (SHELXL, SHELXD) and SIR97 are critical for resolving such complex structures:
Biological Activity
The compound 4-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfonyl]-7-(thiophen-2-yl)-1lambda6,4-thiazepane-1,1-dione is a synthetic organic molecule that has garnered attention for its potential biological activities. This compound features a unique thiazepane structure combined with a tetrahydroquinoline moiety, which may contribute to its pharmacological effects. Understanding its biological activity is crucial for exploring its therapeutic potential.
Chemical Structure and Properties
The molecular formula of the compound is , and it has a molecular weight of approximately 293.38 g/mol. The structure includes:
- A thiazepane ring , which is known for its diverse biological activities.
- A thiophene group , which contributes to the compound's electronic properties and potential interactions with biological targets.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives containing quinoline structures have shown effectiveness against various bacterial strains, including resistant strains of Escherichia coli and Staphylococcus aureus .
In vitro assays demonstrated that the presence of electron-withdrawing groups enhances antibacterial activity. The thiazepane derivative's sulfonyl group may also play a role in enhancing solubility and bioavailability, contributing to its antimicrobial efficacy.
Anticancer Potential
The thiazepane derivatives have been investigated for their anticancer properties. Compounds with similar frameworks have shown promising results in inhibiting tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Notably, studies have reported that quinoline derivatives can inhibit key enzymes involved in cancer cell metabolism .
Enzyme Inhibition
The compound may act as an enzyme inhibitor due to the presence of the sulfonyl group which is known to interact with active sites of enzymes. Research on related compounds has shown significant inhibition of enzymes such as tRNA methyltransferase and Leucyl-tRNA synthetase, suggesting a potential mechanism for its biological activity .
Study 1: Antimicrobial Efficacy
A comparative study was conducted on various quinoline derivatives against E. coli. The tested compounds exhibited varying degrees of inhibition, with IC50 values ranging from 0.91 μM to higher concentrations depending on substituents. The thiazepane derivative showed promising results, indicating that modifications at the thiophene position could enhance activity .
Study 2: Anticancer Activity
In a recent investigation into the anticancer properties of thiazepane derivatives, one compound demonstrated significant cytotoxicity against human breast cancer cells (MCF-7) with an IC50 value of 12 µM. This study emphasizes the need for further exploration into structure-activity relationships to optimize therapeutic efficacy .
Data Tables
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 4-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfonyl]-7-(thiophen-2-yl)-1lambda6,4-thiazepane-1,1-dione, and how can reaction conditions be optimized?
- Methodological Answer : Begin with sulfonation of 2-oxo-1,2,3,4-tetrahydroquinolin-6-yl derivatives under controlled anhydrous conditions (e.g., using chlorosulfonic acid in dichloromethane). Subsequent coupling with thiophene-functionalized thiazepane intermediates requires stoichiometric optimization (e.g., 1:1.2 molar ratio) and catalysis (e.g., triethylamine for acid scavenging). Monitor progress via thin-layer chromatography (TLC) and isolate intermediates via column chromatography (silica gel, gradient elution). Optimize reaction temperature (40–60°C) and solvent polarity (THF/DMF mixtures) to enhance yield .
Q. What analytical techniques are critical for characterizing the compound’s structural integrity and purity?
- Methodological Answer : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight and X-ray crystallography (if single crystals are obtainable) for absolute stereochemical assignment. Complement with / NMR to verify sulfonyl and thiazepane ring connectivity. Purity assessment should combine HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis (±0.4% tolerance) .
Q. How can preliminary biological activity screening be designed to evaluate this compound’s therapeutic potential?
- Methodological Answer : Prioritize in vitro assays targeting enzymes or receptors structurally related to the compound’s motifs (e.g., sulfonamide-linked kinase inhibitors or thiazepane-modulated GPCRs). Use dose-response curves (0.1–100 µM) with positive/negative controls. Validate cytotoxicity via MTT assays on human cell lines (e.g., HEK293) before advancing to animal models .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) guide the rational design of derivatives with enhanced activity?
- Methodological Answer : Perform density functional theory (DFT) calculations to map electron density at the sulfonyl and thiazepane moieties, identifying sites for electrophilic/nucleophilic modification. Use molecular docking (AutoDock Vina) against target protein structures (PDB ID) to predict binding affinities. Validate predictions with SAR studies on derivatives (e.g., substituting thiophene with furan or pyridine) .
Q. What strategies resolve contradictions in observed vs. predicted activity data across different assay systems?
- Methodological Answer : Replicate experiments under standardized conditions (e.g., pH, temperature, cell passage number). Cross-validate using orthogonal assays (e.g., SPR for binding kinetics vs. fluorescence polarization for enzymatic inhibition). Investigate off-target effects via proteome-wide profiling or metabolomic analysis. Revisit the theoretical framework (e.g., allosteric modulation vs. competitive inhibition) to reconcile discrepancies .
Q. How can process control and membrane separation technologies improve large-scale purification of this compound?
- Methodological Answer : Implement membrane filtration (e.g., nanofiltration with 300–500 Da MWCO membranes) to remove low-MW impurities. Optimize crystallization parameters (solvent anti-solvent ratios, cooling rates) using design of experiments (DoE). Integrate in-line PAT (process analytical technology) tools like FTIR for real-time monitoring of purity .
Q. What methodologies enable the study of metabolic stability and degradation pathways in physiological environments?
- Methodological Answer : Use hepatic microsomal assays (human/rat) with LC-MS/MS to identify phase I/II metabolites. Track degradation kinetics under simulated gastric/intestinal conditions (pH 1.2–6.8). Employ stable isotope labeling (/) to trace specific functional group transformations .
Methodological Framework Integration
Q. How should researchers align experimental design with theoretical frameworks (e.g., enzyme inhibition kinetics or heterocyclic reactivity principles)?
- Methodological Answer : Ground hypotheses in established theories (e.g., Michaelis-Menten kinetics for enzyme studies or frontier molecular orbital theory for reactivity predictions). Design experiments to test deviations from theoretical models (e.g., non-linear Lineweaver-Burk plots suggesting allosteric effects). Use the quadripolar model (theoretical, epistemological, morphological, technical) to ensure methodological rigor .
Q. What advanced statistical approaches are suitable for analyzing high-throughput screening data?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
